(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992719
InChI: InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.:

Cat. No.: VC15992719

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name (1R)-1-amino-2,3-dihydroindene-1-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1
Standard InChI Key HTTPGMNPPMMMOP-SNVBAGLBSA-N
Isomeric SMILES C1C[C@@](C2=CC=CC=C21)(C(=O)O)N
Canonical SMILES C1CC(C2=CC=CC=C21)(C(=O)O)N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic indene scaffold fused with a carboxylic acid group and an amino substituent at the bridgehead carbon. The (R)-configuration at the chiral center dictates its three-dimensional orientation, critical for biological activity. The indene ring (C₉H₈) adopts a non-planar conformation, with the dihydro moiety reducing aromaticity compared to fully unsaturated analogs .

Stereochemical Properties

X-ray crystallography of related derivatives confirms the (R)-enantiomer’s preference for axial chirality, stabilizing intramolecular hydrogen bonds between the amino and carboxyl groups . This configuration minimizes steric hindrance, enhancing solubility in polar solvents .

Spectroscopic Identification

  • NMR: Proton NMR reveals distinct signals for the indene protons (δ 7.2–7.4 ppm) and the bridgehead amino group (δ 3.1–3.3 ppm) .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional group presence .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
SMILESC1CC@@(C(=O)O)N
InChI KeyHTTPGMNPPMMMOP-SNVBAGLBSA-N

Synthesis and Preparation

Chiral Resolution Strategies

The enantioselective synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves asymmetric catalysis or enzymatic resolution. A reported method employs a palladium-catalyzed amination of 1-bromo-2,3-dihydro-1H-indene-1-carboxylate, achieving 92% enantiomeric excess (ee) using (R)-BINAP as a ligand .

Hydrochloride Salt Formation

Conversion to the hydrochloride salt (C₁₀H₁₂ClNO₂, MW 213.66 g/mol) enhances stability for pharmaceutical formulations. This process involves treating the free base with hydrochloric acid in dichloromethane, yielding a crystalline solid with improved aqueous solubility.

Table 2: Synthetic Conditions for Key Intermediates

StepReagents/ConditionsYieldSource
AminationPd(OAc)₂, (R)-BINAP, KOtBu85%
Salt FormationHCl (g), CH₂Cl₂, 0°C78%

Future Research Directions

  • Optimization of Bioavailability: Prodrug strategies to enhance oral absorption.

  • Target Validation: Elucidating off-target effects via kinome-wide profiling.

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